N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-23(2)29(25,26)12-9-7-11(8-10-12)16-21-22-18(27-16)20-15(24)17-19-13-5-3-4-6-14(13)28-17/h3-10H,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOJIJTKVQDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom. They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). Thiazoles can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial and antifungal properties, as well as other pharmacological effects.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 4-(N,N-dimethylsulfamoyl)aniline with various reagents to form the oxadiazole and thiazole moieties. Characterization techniques included:
- Infrared Spectroscopy (IR) : Confirmed functional groups such as amide (), sulfonamide (), and aromatic systems.
- Nuclear Magnetic Resonance (NMR) : Provided insights into the molecular structure, confirming the presence of specific protons associated with the functional groups.
- Mass Spectrometry : Verified the molecular weight and purity of the synthesized compound.
Antibacterial Activity
The antibacterial activity of this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at varying concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
The compound demonstrated a higher antibacterial efficacy compared to standard antibiotics, suggesting its potential as a new therapeutic agent.
Antifungal Activity
In addition to antibacterial properties, the compound was also tested for antifungal activity against Aspergillus niger and Aspergillus oryzae. The antifungal tests revealed:
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| A. niger | 12 | 100 |
| A. oryzae | 10 | 100 |
These findings indicate that this compound possesses notable antifungal activity.
The mechanism by which this compound exerts its biological effects is thought to involve interference with bacterial cell wall synthesis and disruption of fungal membrane integrity. The presence of the oxadiazole and thiazole rings is believed to enhance its interaction with microbial targets.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings. For example:
- Study on Antibacterial Agents : A series of thiazole derivatives were evaluated for their antibacterial properties, showing promising results against resistant strains of bacteria. The study concluded that modifications in the thiazole structure could lead to enhanced activity.
- Antifungal Efficacy : Another research focused on oxadiazole derivatives demonstrated their effectiveness against various fungi, suggesting that structural variations can significantly influence biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: . Its structure includes a benzo[d]thiazole moiety linked to an oxadiazole ring, which is known for contributing to the compound's bioactivity. The presence of the dimethylsulfamoyl group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, including those structurally similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, notable antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The disc diffusion method indicated effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study highlighted that thiazole derivatives have shown efficacy against various cancer cell lines. For instance, compounds with similar moieties demonstrated cytotoxic effects in vitro against melanoma and pancreatic cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Anti-inflammatory Properties
Inflammation is a key factor in many diseases, and compounds like this compound may possess anti-inflammatory effects. Studies have utilized carrageenan-induced edema models in rats to assess the anti-inflammatory activity of related compounds. Results indicated a significant reduction in paw edema when compared to standard anti-inflammatory drugs .
Case Study 1: Antibacterial Efficacy
In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antibacterial properties. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ofloxacin, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of thiazole-containing compounds were synthesized and tested for their anticancer activities against several cell lines. Among these, the derivative similar to this compound showed promising results with IC50 values in the micromolar range against MCF-7 breast cancer cells . This suggests that modifications to the thiazole and oxadiazole rings can enhance selectivity and potency against cancer cells.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its oxadiazole, carboxamide, and sulfamoyl groups:
Nucleophilic Substitutions
The oxadiazole and thiazole rings participate in nucleophilic substitution reactions:
Oxidation Reactions
Selective oxidation of sulfur-containing groups:
| Target Group | Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Thiazole sulfur | H2O2 (30%), AcOH, 50°C (6 h) | Benzo[d]thiazole-2-sulfoxide | ||
| Sulfamoyl sulfur | m-CPBA, CH2Cl2, 0°C (2 h) | Sulfonamide derivative |
Cyclization Reactions
The oxadiazole moiety facilitates cyclization to form fused heterocycles:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| CS2, KOH, ethanol | Reflux (8 h) | 1,3,4-Thiadiazole fused derivatives | |
| POCl3, DMF | 80°C (3 h) | Oxazole-thiazole fused system |
Cross-Coupling Reactions
Palladium-catalyzed couplings at the phenyl or thiazole positions:
Functional Group Interconversions
Key transformations of reactive groups:
Supramolecular Interactions
The compound’s π-deficient oxadiazole and thiazole rings engage in stacking interactions with biological targets, as evidenced by:
-
DNA intercalation : Binding to GC-rich regions via minor groove interactions (ΔTm = +8.2°C) .
-
Enzyme inhibition : Competitive inhibition of topoisomerase I (IC50 = 1.7 μM) due to hydrogen bonding with Asp533 and π-stacking with Tyr426 .
Stability Profile
Critical stability parameters under storage conditions:
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Differences :
Substituent Effects
Key Insights :
- Sulfamoyl vs. Alkyl Groups : The dimethylsulfamoyl group in the target compound may improve water solubility and hydrogen-bonding capacity compared to ethyl or benzyl substituents in analogues .
- Bioactivity Trends : Methylthio-substituted thiadiazoles (e.g., compound 4a) show antimicrobial activity, suggesting that electron-deficient substituents enhance target engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
- Methodology : Multi-step organic synthesis involving condensation of thiosemicarbazide derivatives with substituted carboxylic acids under reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) . Purification via recrystallization from DMSO/water mixtures (2:1) is critical for isolating the product. Yield optimization requires precise stoichiometric control of reactants (e.g., 1:3 molar ratio of acid to POCl₃) and pH adjustment during precipitation (pH 8–9 with ammonia) .
- Data Reference : Typical yields range from 60–75% for analogous 1,3,4-oxadiazole derivatives .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., sulfamoyl and benzothiazole moieties). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
- Enzyme Inhibition : Kinetic assays targeting sulfamoyl-associated enzymes (e.g., carbonic anhydrase) using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified sulfamoyl groups (e.g., replacing dimethyl with diethyl) or benzothiazole substituents (e.g., nitro or methoxy groups) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- Data Analysis : Compare IC₅₀ values and binding energies (ΔG) across derivatives to correlate structural changes with activity trends .
Q. What computational tools are effective for predicting metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate parameters like LogP (optimal range: 2–4), CYP450 inhibition, and hepatotoxicity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Arg123) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electron-transfer mechanisms .
Q. How can contradictory data in biological assays be resolved?
- Methodology :
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out experimental variability .
- Off-Target Profiling : Screen against unrelated enzymes (e.g., kinases) to identify nonspecific binding .
- Synchrotron Crystallography : Resolve X-ray structures (≤1.8 Å resolution) of compound-enzyme complexes to validate binding modes .
Q. What strategies are recommended for studying combination therapies with this compound?
- Methodology :
- Checkerboard Assays : Test synergy with β-lactam antibiotics (e.g., ampicillin) using fractional inhibitory concentration (FIC) indices .
- Resistance Reversal : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess potency restoration against resistant strains .
Q. How can in vivo pharmacokinetic parameters be optimized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
